1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE
Overview
Description
1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE is a synthetic organic compound that features two quinoline groups attached to a trioxaundecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE typically involves the reaction of 8-hydroxyquinoline with a suitable trioxaundecane derivative. A common synthetic route might include:
Starting Materials: 8-hydroxyquinoline and 1,11-dibromo-3,6,9-trioxaundecane.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated under reflux conditions for several hours to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for such compounds would typically involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This might include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE can undergo various chemical reactions, including:
Oxidation: The quinoline moieties can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the quinoline rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Potential use in biological assays and as a fluorescent probe due to the quinoline moieties.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE would depend on its specific application. For example:
As a Ligand: It can coordinate to metal ions through the nitrogen atoms of the quinoline rings, forming stable complexes.
In Biological Systems: It may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination to metal centers.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: Another nitrogen-containing heterocyclic compound used as a ligand.
8-Hydroxyquinoline: A simpler quinoline derivative with similar coordination properties.
2,2’-Bipyridine: A bidentate ligand with two pyridine rings.
Uniqueness
1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE is unique due to its trioxaundecane backbone, which provides flexibility and potential for forming diverse coordination geometries with metal ions. This structural feature can lead to unique electronic and optical properties, making it valuable for specific applications in materials science and coordination chemistry.
Properties
IUPAC Name |
8-[2-[2-[2-(2-quinolin-8-yloxyethoxy)ethoxy]ethoxy]ethoxy]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-5-21-7-3-11-27-25(21)23(9-1)32-19-17-30-15-13-29-14-16-31-18-20-33-24-10-2-6-22-8-4-12-28-26(22)24/h1-12H,13-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYUCQLUMXYVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOCCOCCOC3=CC=CC4=C3N=CC=C4)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205932 | |
Record name | 1,11-Bis(8-quinolinyloxy)-3,6,9-trioxaundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57310-75-5 | |
Record name | Kryptofix 5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57310-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,11-Bis(8-quinolinyloxy)-3,6,9-trioxaundecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057310755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kryptofix 5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,11-Bis(8-quinolinyloxy)-3,6,9-trioxaundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,8'-[oxybis(ethyleneoxyethyleneoxy)]diquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kryptofix 5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY6KQ6H7L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.